molecular formula C8H13NO2S B583181 N-[(3S)-2-oxothiolan-3-yl]butanamide CAS No. 202284-85-3

N-[(3S)-2-oxothiolan-3-yl]butanamide

Cat. No.: B583181
CAS No.: 202284-85-3
M. Wt: 187.26 g/mol
InChI Key: IMJUOGHALGXOSS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of N-butyryl-L-Homocysteine thiolactone is the quorum sensing system in bacteria . Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increased cell density . This system plays a crucial role in bacterial communication and coordination, influencing various physiological processes.

Mode of Action

N-butyryl-L-Homocysteine thiolactone interacts with its targets by acting as an analog of N-butyryl-L-homoserine lactone , a small, diffusible signaling molecule involved in quorum sensing . By mimicking this molecule, N-butyryl-L-Homocysteine thiolactone can influence the quorum sensing system, thereby controlling gene expression and cellular metabolism .

Biochemical Pathways

The compound’s action affects the LuxIR family of proteins , which are transcriptional regulators coordinated by the synthesis of diffusible acylhomoserine lactone (AHL) molecules . By acting as an analog of AHL, N-butyryl-L-Homocysteine thiolactone can influence these biochemical pathways, leading to changes in gene expression and cellular metabolism .

Result of Action

One of the known effects of N-butyryl-L-Homocysteine thiolactone’s action is the induction of violacein expression in Chromobacterium violaceum mutants that normally fail to produce AHLs . Violacein is a purple pigment produced by certain bacteria, and its production is controlled by quorum sensing.

Action Environment

The efficacy and stability of N-butyryl-L-Homocysteine thiolactone can be influenced by various environmental factors. For instance, changes in cell density can affect the quorum sensing system and, therefore, the compound’s action . .

Biochemical Analysis

Biochemical Properties

N-butyryl-L-Homocysteine thiolactone is involved in quorum sensing by controlling gene expression and cellular metabolism. It interacts with transcriptional regulators belonging to the LuxIR protein family. These interactions are crucial for the synthesis of diffusible acyl homoserine lactone molecules, which coordinate the expression of specific target genes . N-butyryl-L-Homocysteine thiolactone induces violacein expression in Chromobacterium violaceum mutants that normally fail to produce acyl homoserine lactones .

Cellular Effects

N-butyryl-L-Homocysteine thiolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce violacein expression in Chromobacterium violaceum mutants, thereby affecting cellular metabolism and gene expression . Additionally, elevated levels of homocysteine thiolactone, a related compound, have been associated with cardiovascular diseases, strokes, and neurological abnormalities due to its ability to modify protein lysine residues, causing protein damage and autoimmune responses .

Molecular Mechanism

At the molecular level, N-butyryl-L-Homocysteine thiolactone exerts its effects by binding to transcriptional regulators of the LuxIR protein family, thereby controlling the synthesis of diffusible acyl homoserine lactone molecules . This binding interaction is crucial for the regulation of gene expression and cellular metabolism. Additionally, homocysteine thiolactone, a related compound, has been shown to modify protein lysine residues, leading to protein damage and autoimmune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-butyryl-L-Homocysteine thiolactone can change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, homocysteine thiolactone has been shown to cause neurotoxicity and oxidative stress in animal models, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-butyryl-L-Homocysteine thiolactone vary with different dosages in animal models. High doses of homocysteine thiolactone have been shown to cause neurotoxicity, growth retardation, and oxidative stress in mice . Additionally, the incidence of seizures induced by homocysteine thiolactone injections was higher in mice lacking bleomycin hydrolase compared to wild-type mice . These findings suggest that the dosage of N-butyryl-L-Homocysteine thiolactone can significantly impact its effects on cellular function and overall health.

Metabolic Pathways

N-butyryl-L-Homocysteine thiolactone is involved in metabolic pathways related to quorum sensing and gene expression. It interacts with enzymes and cofactors involved in the synthesis of diffusible acyl homoserine lactone molecules . Additionally, homocysteine thiolactone has been shown to induce pro-atherogenic changes in gene expression in human vascular endothelial cells, affecting pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes .

Transport and Distribution

N-butyryl-L-Homocysteine thiolactone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is a small diffusible signaling molecule that can easily penetrate cell membranes and interact with intracellular targets . The compound’s ability to induce violacein expression in Chromobacterium violaceum mutants suggests that it can be effectively transported and distributed within bacterial cells .

Subcellular Localization

The subcellular localization of N-butyryl-L-Homocysteine thiolactone is crucial for its activity and function. The compound is likely localized in the cytoplasm, where it interacts with transcriptional regulators and other intracellular targets involved in quorum sensing . Additionally, homocysteine thiolactone has been shown to modify protein lysine residues, suggesting that it may also localize to specific subcellular compartments where these modifications occur .

Properties

IUPAC Name

N-[(3S)-2-oxothiolan-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@H]1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654522
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202284-85-3
Record name N-[(3S)-2-Oxothiolan-3-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[(3S)-2-oxothiolan-3-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[(3S)-2-oxothiolan-3-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.